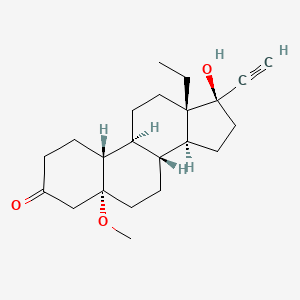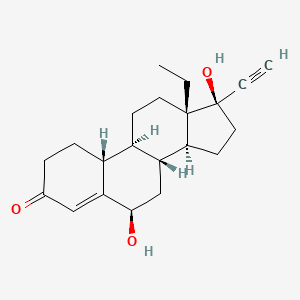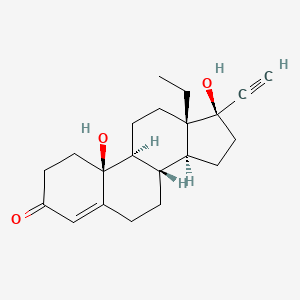
N-(3-Chlor-4-fluorphenyl)-7-methoxy-6-nitrochinazolin-4-amin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, an improved protocol for the synthesis of “N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine” (gefitinib) has been described . This process involves the synthesis, isolation, and characterization of novel intermediates, which are then used in the alkylation step for the synthesis of gefitinib .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität bei Darmkrebs
Diese Verbindung hat vielversprechende Ergebnisse als Antitumormittel gezeigt, insbesondere bei Darmkrebszellen. Sie weist eine hohe Antitumorwirksamkeit und Selektivität in Darmkrebszelllinien wie HCT116, HT29 und SW620 auf. Die Verbindung induziert Apoptose durch Mechanismen wie Zellzyklusarrest in der G2-Phase, Aktivierung des intrinsischen Apoptosewegs, Kernfragmentierung und Erhöhung der Konzentration reaktiver Sauerstoffspezies (ROS) {svg_1}.
Synthese von Gefitinib
N-(3-Chlor-4-fluorphenyl)-7-methoxy-6-nitrochinazolin-4-amin ist ein Schlüsselzwischenprodukt bei der Synthese von Gefitinib, einem Medikament zur Behandlung von nicht-kleinzelligem Lungenkarzinom. Es wurde ein verbessertes Protokoll für seine Synthese entwickelt, das kostengünstig ist und Gefitinib von hoher Qualität liefert {svg_2}.
Tyrosinkinase-Inhibition
Als Teil einer Reihe von Aminochinazolin-Derivaten wird diese Verbindung auf ihre Rolle als Tyrosinkinase-Inhibitor untersucht. Tyrosinkinasen sind entscheidend für die Modulation der Wachstumsfaktor-Signalübertragung, und ihre Inhibition ist ein gezielter Ansatz zur Krebstherapie {svg_3}.
Selektivitätsindex in der Krebsbehandlung
Der Selektivitätsindex dieser Verbindung ist in der Krebsbehandlung von Bedeutung, da sie eine mehr als 2-fache Selektivität in Darmkrebszellen gegenüber nicht-krebsartigen Zellen zeigt. Dies deutet auf ihr Potenzial für eine gezielte Krebstherapie mit reduzierten Nebenwirkungen hin {svg_4}.
Mechanismen der Apoptose-Induktion
Die Erforschung der spezifischen Mechanismen der Apoptose-Induktion durch diese Verbindung ist noch nicht abgeschlossen. Das Verständnis dieser Mechanismen kann zur Entwicklung effektiverer Krebsbehandlungen führen {svg_5}.
Rolle im intrinsischen Apoptoseweg
Die Fähigkeit der Verbindung, den intrinsischen Apoptoseweg zu aktivieren, ist von besonderem Interesse. Dieser Weg ist eine der natürlichen Methoden des Körpers zur Eliminierung von Krebszellen, und Verbindungen, die diesen Weg auslösen können, könnten in der Krebstherapie nützlich sein {svg_6}.
Potenzial für ROS-induzierten Krebszelltod
Die Erhöhung des Gehalts an reaktiven Sauerstoffspezies (ROS) ist ein weiterer Mechanismus, durch den diese Verbindung Krebszelltod induziert. Die gezielte Beeinflussung von ROS-Spiegeln ist ein neuartiger Ansatz in der Krebsbehandlung {svg_7}.
Arzneimittelentwicklung und -design
Die Eigenschaften der Verbindung machen sie zu einem wertvollen Kandidaten für die weitere Arzneimittelentwicklung und -gestaltung. Ihre Wirksamkeit in Krebszelllinien lässt vermuten, dass sie die Grundlage für neue Krebsmedikamente bilden könnte {svg_8}.
Wirkmechanismus
Target of Action
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, also known as Gefitinib, primarily targets the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is expressed on the cell surface of many normal cells and cancer cells .
Mode of Action
Gefitinib is an inhibitor of the EGFR tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . It selectively targets the mutant proteins in malignant cells .
Biochemical Pathways
Gefitinib inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR . This inhibition disrupts several signaling pathways involved in tumor growth and angiogenesis, such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis .
Pharmacokinetics
It is known that gefitinib is metabolized in the liver
Result of Action
The result of Gefitinib’s action is the inhibition of cell growth and mitosis, leading to the treatment of certain types of cancer . Specifically, Gefitinib is used as first-line therapy to treat non-small cell lung carcinoma (NSCLC) that meets certain genetic mutation criteria .
Action Environment
It is known that gefitinib is sensitive to the presence of certain genetic mutations in the cancer cells it targets
Biochemische Analyse
Biochemical Properties
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary targets of this compound is the epidermal growth factor receptor (EGFR), a tyrosine kinase involved in cell proliferation and survival. By binding to the ATP-binding site of EGFR, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine inhibits its kinase activity, leading to the suppression of downstream signaling pathways that promote cancer cell growth . Additionally, this compound has been shown to interact with other proteins involved in cell signaling, such as Akt and MAPK, further modulating cellular responses.
Cellular Effects
The effects of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by disrupting key signaling pathways that regulate cell survival and proliferation. Specifically, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine inhibits the phosphorylation of EGFR, leading to decreased activation of downstream effectors such as Akt and ERK . This results in the inhibition of cell cycle progression and the induction of programmed cell death. Furthermore, this compound has been shown to affect gene expression by modulating transcription factors and epigenetic regulators, thereby altering the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine exerts its effects through a combination of binding interactions and enzyme inhibition. The compound binds to the ATP-binding site of EGFR, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition of EGFR kinase activity leads to the suppression of cell proliferation and survival signals. Additionally, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine has been shown to inhibit other kinases, such as Akt and MAPK, further contributing to its anti-cancer effects. The compound also influences gene expression by modulating the activity of transcription factors and epigenetic regulators, resulting in changes in the expression of genes involved in cell growth and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine leads to rapid inhibition of EGFR signaling and induction of apoptosis in cancer cells. Long-term exposure, on the other hand, may result in adaptive responses, such as the upregulation of compensatory signaling pathways or the development of resistance mechanisms. These temporal effects highlight the importance of optimizing treatment regimens to maximize the therapeutic efficacy of this compound.
Dosage Effects in Animal Models
The effects of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine in animal models vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine can induce adverse effects, such as hepatotoxicity and gastrointestinal disturbances. These dose-dependent effects underscore the importance of determining the optimal dosage for therapeutic use, balancing efficacy with safety. Additionally, threshold effects have been observed, where a minimum concentration of the compound is required to achieve significant anti-tumor activity.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4O3/c1-24-14-6-12-9(5-13(14)21(22)23)15(19-7-18-12)20-8-2-3-11(17)10(16)4-8/h2-7H,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEKKVCWODTGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B602012.png)
![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)






